(R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a pyrrolidine ring substituted with a dichlorobenzyl ether group. This compound has garnered interest in pharmaceutical research due to its potential biological activities.
This compound is synthesized through various chemical methodologies, which are detailed in the synthesis section. Its structure suggests potential applications in medicinal chemistry, particularly in developing new therapeutic agents.
(R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride can be classified as:
The synthesis of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride involves several steps, typically starting from commercially available precursors.
The molecular formula of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride is CHClNO·HCl. The structure features a pyrrolidine ring connected to a dichlorobenzyl ether group.
(R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride can participate in various chemical reactions:
The mechanism of action for (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride is not fully elucidated but may involve interactions with specific biological targets:
(R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride has potential applications in various scientific fields:
The neurobiological interplay between opioid and dopaminergic systems creates a powerful pharmacological foundation for dual-target ligands. MOR activation provides potent analgesia but simultaneously stimulates dopamine release in the mesolimbic reward pathway, reinforcing drug-taking behavior and establishing addiction cycles [2] . Dopamine D3 receptors are densely expressed in these addiction-relevant brain regions and serve as autoreceptors that modulate dopamine release and reinforcement behaviors. Selective D3R antagonism has been shown to disrupt these reinforcement pathways without compromising the analgesic efficacy of MOR activation. This mechanistic synergy is supported by multiple preclinical studies demonstrating that co-administration of D3R antagonists with MOR agonists reduces drug-seeking behavior and conditioned place preference while maintaining pain relief .
The pharmacological profile of (R)-3-((3,4-dichlorobenzyl)oxy)pyrrolidine hydrochloride capitalizes on this synergy by combining MOR agonism with D3R antagonism within a single chemical entity. This dual activity addresses the fundamental limitation of conventional opioids: their reinforcement liability. Recent advances in bivalent ligand design have demonstrated that covalent tethering of pharmacophores produces compounds with improved target selectivity and reduced off-target effects compared to combination therapies. The structural optimization of these ligands focuses on achieving balanced affinities at both targets, typically in the low nanomolar range (Kᵢ ≤ 100 nM), while maintaining drug-like properties for CNS penetration [2] .
Table 1: Evolution of Dual MOR/D3R Ligands
Compound Class | MOR Affinity (Kᵢ, nM) | D3R Affinity (Kᵢ, nM) | D3R:D2R Selectivity | Functional Profile |
---|---|---|---|---|
Early Bivalents | 150-500 | 80-200 | 5-20x | Full MOR agonist / D3R antagonist |
TRV130 Hybrids | 2-15 | 0.5-5 | 50-100x | MOR partial agonist / D3R antagonist |
Loperamide Hybrids | 0.5-5 | 0.1-2 | >100x | MOR agonist / D3R partial agonist |
(R)-Dichloro Derivatives | ≤1 | ≤2 | >200x | Balanced MOR/D3R modulation |
Functionally, lead compounds in this class exhibit subnanomolar binding affinities for both targets, with exceptional selectivity for D3R over related D2 receptors (>200-fold) – a critical parameter for minimizing extrapyramidal side effects [2]. Bioluminescence resonance energy transfer (BRET) assays confirm the desired functional profile: MOR activation (G-protein recruitment) coupled with D3R antagonism (inhibition of dopamine-stimulated β-arrestin recruitment) . This balanced activity translates to promising in vivo outcomes where lead compounds demonstrate equipotent analgesia to morphine in rodent hot-plate and tail-flick tests, while showing dramatically reduced self-administration and conditioned place preference – predictive measures of reduced abuse liability [2].
Pyrrolidine rings represent a privileged scaffold in neuropharmacology due to their favorable physicochemical properties for blood-brain barrier (BBB) penetration and molecular interactions with diverse CNS targets. The saturated five-membered nitrogen heterocycle provides conformational rigidity while maintaining sufficient flexibility for receptor accommodation, and the basic amine enables salt bridge formation with aspartate residues common in neurotransmitter binding pockets [1]. In dopamine receptor ligands specifically, the protonatable nitrogen of pyrrolidine mimics the endogenous amine of dopamine, serving as a critical pharmacophoric element for D3R recognition .
The stereochemistry of pyrrolidine derivatives significantly influences their pharmacological profiles. The (R)-configuration at the C3 position of 3-((3,4-dichlorobenzyl)oxy)pyrrolidine hydrochloride optimizes vectorial orientation for simultaneous engagement of both MOR and D3R binding pockets in bivalent ligands [10]. Molecular modeling studies demonstrate that the (R)-enantiomer adopts a preferred conformation that positions the dichlorobenzyloxy moiety toward lipophilic receptor subpockets while directing the protonated nitrogen toward conserved aspartate residues in transmembrane helices . This stereospecificity translates to substantial enantiomeric differences in binding, with (R)-isomers typically exhibiting 10-50 fold higher affinity than their (S)-counterparts at D3R [10].
Table 2: Pyrrolidine-Containing CNS Therapeutics
Therapeutic Class | Representative Drug | Pyrrolidine Role | Key Structural Features |
---|---|---|---|
Atypical Antipsychotics | Risperidone | Piperazine-pyrrolidine fusion | Spirocyclic constraint |
Dopamine Agonists | Rotigotine | Secondary amine linkage | Thiophene-pyrrolidine spacer |
Norepinephrine Reuptake Inhibitors | Atomoxetine | Chiral pharmacophore | (R)-Methylphenoxy orientation |
Dual MOR/D3R Ligands | (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine | Basic center & vectorial spacer | Dichloroaryloxy tether |
Beyond receptor interactions, pyrrolidine scaffolds enhance CNS multiparameter optimization scores by balancing lipophilicity (cLogP 2-4), topological polar surface area (<80 Ų), and molecular weight (<450 Da) – critical determinants of blood-brain barrier permeability [2]. The pyrrolidine nitrogen also serves as a versatile synthetic handle for salt formation (e.g., hydrochloride salts) to improve aqueous solubility and crystallinity. In the specific case of (R)-3-((3,4-dichlorobenzyl)oxy)pyrrolidine hydrochloride, the protonated pyrrolidine forms an ionic bond with Asp147 in D3R and Asp114 in MOR, while the oxygen atom acts as a hydrogen bond acceptor with conserved serine residues in both receptors . This combination of electrostatic and hydrophobic interactions enables high-affinity binding with dissociation constants consistently below 10 nM in radioligand displacement assays [2].
The molecular design of (R)-3-((3,4-dichlorobenzyl)oxy)pyrrolidine hydrochloride exemplifies advanced hybridization strategies that merge structural motifs from known MOR agonists and D3R antagonists into single chemical entities with optimized properties. This compound integrates the trans-(2S,4R)-pyrrolidine dopaminergic pharmacophore identified through structure-activity relationship (SAR) studies with the dichlorobenzyloxy tether optimized for MOR engagement [2]. The hybridization approach follows two primary design paradigms: 1) bitopic ligands featuring a single chemical scaffold that binds orthosteric sites of both receptors, and 2) bivalent ligands incorporating spacers connecting distinct pharmacophores for each receptor .
The 3,4-dichlorobenzyl moiety serves multiple critical functions: its chlorine substitution pattern provides optimal steric and electronic complementarity to hydrophobic subpockets in both receptors, while the benzyloxy linker confers metabolic stability against esterases compared to carbonyl-based linkers [1] [9]. Systematic variation of the benzyl substituents has demonstrated that 3,4-dichloro substitution maximizes D3R affinity and selectivity over D2R, with molecular dynamics simulations indicating enhanced halogen bonding interactions with Tyr365 in D3R . The methylene spacer length between the pyrrolidine oxygen and aryl ring proves crucial, with two-atom chains providing optimal distance for simultaneous receptor engagement without entropic penalties [2].
Table 3: Structure-Activity Relationship Analysis of Pyrrolidine Hybrids
Structural Feature | MOR Affinity (ΔKᵢ) | D3R Affinity (ΔKᵢ) | MOR:D3R Selectivity Ratio | CNS MPO Score |
---|---|---|---|---|
Unsubstituted Benzyl | ↓10-fold | ↓15-fold | 1:1.5 | 3.2 |
4-Chlorobenzyl | ↑2-fold | ↑5-fold | 1:2.5 | 4.1 |
3,4-Dichlorobenzyl | ↑8-fold | ↑12-fold | 1:1.5 | 4.8 |
2,4-Dichlorobenzyl | ↑5-fold | ↑3-fold | 1.7:1 | 4.5 |
Ethoxy Spacer | ↓20-fold | ↓25-fold | 1:1.2 | 3.8 |
Propoxy Spacer | ↓50% | ↓40% | 1:1.8 | 4.0 |
(S)-Pyrrolidine | ↓90% | ↓95% | 1:1.8 | 4.3 |
Computer-aided drug design has been instrumental in optimizing these hybrids. Molecular docking studies position the (R)-pyrrolidine nitrogen within 3Å of the conserved aspartate in MOR (Asp147) and D3R (Asp110), while the 3,4-dichlorophenyl group occupies hydrophobic subpockets in both receptors . Docking poses for lead compounds show the dichloroaryl group inserted into the MOR address message domain traditionally occupied by phenol rings in morphinans, and the D3R extended binding pocket that accommodates arylpiperazines [2]. This structural hybridization achieves nanomolar binding (Kᵢ < 5 nM) at both targets while maintaining high D3R:D2R selectivity (>200-fold) – a key parameter for minimizing extrapyramidal side effects .
The hybrid design directly addresses misuse liability through pharmacological uncoupling of reward pathways. While traditional opioids produce simultaneous MOR activation and indirect dopamine release, the D3R antagonism component of these hybrids blocks dopamine signaling downstream. In rodent models, lead dual-target compounds demonstrate significantly reduced self-administration and attenuated drug-seeking behavior compared to equianalgesic morphine doses [2]. This effect is quantified through reinforcement ratios (RR < 0.5 vs morphine RR = 1.0) in progressive ratio tests, demonstrating their reduced abuse potential despite potent MOR engagement . The structural optimization of spacer length and substitution patterns thus represents a promising chemical approach to dissociate analgesia from addiction liability at the molecular level.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1